molecular formula C11H16N2O2 B12558296 N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide

N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide

Katalognummer: B12558296
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: VQFYYXRMOIZLMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide is a chemical compound with the molecular formula C11H16N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide typically involves the reaction of 2-hydroxybenzylamine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Hydroxybenzylamine+Acetic AnhydrideThis compound+Acetic Acid\text{2-Hydroxybenzylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-Hydroxybenzylamine+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by modulating the expression of apoptosis-related markers such as Bax, Bcl-2, and caspase-3 . The compound’s hydroxyl and amine groups play crucial roles in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Shares the hydroxyphenyl group but lacks the additional ethylamine moiety.

    2-(2-hydroxyphenyl)ethylamine: Contains the ethylamine group but lacks the acetamide functionality.

Uniqueness

N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide is unique due to the presence of both the hydroxyphenyl and acetamide groups, which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit significant biological effects.

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide

InChI

InChI=1S/C11H16N2O2/c1-9(14)13-7-6-12-8-10-4-2-3-5-11(10)15/h2-5,12,15H,6-8H2,1H3,(H,13,14)

InChI-Schlüssel

VQFYYXRMOIZLMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCNCC1=CC=CC=C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.